An In-depth Technical Guide to 2-Amino-4-methyl-6-nitrobenzoic Acid
An In-depth Technical Guide to 2-Amino-4-methyl-6-nitrobenzoic Acid
Disclaimer: Initial searches for "2-Amino-6-methyl-4-nitrobenzoic acid" did not yield specific information for a compound with this exact nomenclature. This guide therefore focuses on the closely related and well-documented isomer, 2-Amino-4-methyl-6-nitrobenzoic acid (CAS No. 100093-07-0), assuming a potential typographical error in the original query.
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral analysis of 2-Amino-4-methyl-6-nitrobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Properties and Data
2-Amino-4-methyl-6-nitrobenzoic acid is a substituted aromatic carboxylic acid containing an amino group, a methyl group, and a nitro group. These functional groups contribute to its specific chemical reactivity and physical characteristics.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 2-Amino-4-methyl-6-nitrobenzoic acid. The data is primarily based on computed values from reputable chemical databases.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 196.16 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | 2-amino-4-methyl-6-nitrobenzoic acid | --INVALID-LINK--[1] |
| CAS Number | 100093-07-0 | --INVALID-LINK--[1] |
| XLogP3 | 1.5 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 1 | --INVALID-LINK--[1] |
| Exact Mass | 196.04840674 Da | --INVALID-LINK--[1] |
| Monoisotopic Mass | 196.04840674 Da | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 109 Ų | --INVALID-LINK--[1] |
| Heavy Atom Count | 14 | --INVALID-LINK--[1] |
| Complexity | 250 | --INVALID-LINK--[1] |
Spectral Data
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¹H NMR: For the related compound 2-Methyl-6-nitrobenzoic acid in DMSO-d₆, proton signals are observed at approximately δ 7.998, 7.733, 7.608 (aromatic protons), and 2.414 (methyl protons) ppm.[2]
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¹³C NMR: For 2-Amino-5-nitrobenzoic acid, carbon signals are present in the aromatic region, with the carboxylic acid carbon appearing at a characteristic downfield shift.[3]
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IR Spectroscopy: The infrared spectrum of 4-methyl-3-nitrobenzoic acid shows characteristic vibrations for the nitro group (symmetric stretching around 1340 cm⁻¹) and the carboxylic acid group.[4] An IR spectrum for 2-methyl-6-nitrobenzoic acid is also available.[5]
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Mass Spectrometry: The mass spectrum of 2-Methyl-6-nitrobenzoic acid is available for review.[6]
Experimental Protocols
Synthesis of 2-Amino-4-methyl-6-nitrobenzoic Acid (Proposed)
A plausible synthesis route for 2-Amino-4-methyl-6-nitrobenzoic acid can be adapted from established methods for similar compounds, such as the synthesis of 2-methyl-4-nitrobenzoic acid. This proposed protocol involves the nitration of a substituted toluene followed by oxidation.
Workflow for the Proposed Synthesis:
Caption: Proposed workflow for the synthesis of 2-Amino-4-methyl-6-nitrobenzoic acid.
Detailed Methodology:
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Nitration of 2-Amino-4-methyltoluene:
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In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 2-amino-4-methyltoluene in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
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Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.
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After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure complete nitration.
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Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the nitrated product, 2-amino-4-methyl-6-nitrotoluene.
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Filter the precipitate, wash with water, and dry.
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Oxidation to 2-Amino-4-methyl-6-nitrobenzoic acid:
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Suspend the dried 2-amino-4-methyl-6-nitrotoluene in water.
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Heat the suspension and slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions.
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Reflux the mixture until the purple color of the permanganate disappears, indicating the completion of the oxidation.
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Cool the reaction mixture and filter to remove manganese dioxide.
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Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the crude 2-Amino-4-methyl-6-nitrobenzoic acid.
-
Filter the crude product, wash with cold water, and dry.
-
-
Purification:
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Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol/water) to obtain the pure 2-Amino-4-methyl-6-nitrobenzoic acid.
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Analytical Characterization
The purified product should be characterized using standard analytical techniques to confirm its identity and purity.
Workflow for Analytical Characterization:
Caption: Workflow for the analytical characterization of the synthesized product.
Methodologies:
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NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra to confirm the proton and carbon environments, respectively, and to ensure the absence of impurities.
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IR Spectroscopy: Prepare a sample of the purified product as a KBr pellet or a mull. Record the infrared spectrum to identify the characteristic functional group vibrations (e.g., N-H, C=O, N-O stretching).
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Mass Spectrometry: Analyze a sample of the purified product using a suitable mass spectrometry technique (e.g., ESI-MS) to determine the molecular weight and fragmentation pattern, further confirming the structure.
Biological Activity and Signaling Pathways
Extensive searches of the available scientific literature did not yield any specific information regarding the biological activity or associated signaling pathways for 2-Amino-4-methyl-6-nitrobenzoic acid.
However, it is known that nitroaromatic compounds can exhibit a range of biological effects, and their mechanisms of action are a subject of ongoing research.[7] For instance, some nitroaromatic compounds are known to be bioreduced to reactive intermediates that can interact with cellular macromolecules.
Given the lack of specific data for the target compound, a generalized logical relationship for the potential bioactivation of a generic nitroaromatic compound is presented below. This is a hypothetical pathway and has not been experimentally validated for 2-Amino-4-methyl-6-nitrobenzoic acid.
Hypothetical Bioactivation Pathway:
Caption: A generalized, hypothetical pathway for the bioactivation of a nitroaromatic compound.
Safety and Handling
Specific safety and handling data for 2-Amino-4-methyl-6-nitrobenzoic acid are not available. Therefore, it is prudent to handle this compound with the care required for a novel chemical with unknown toxicological properties. General precautions for handling aromatic nitro and amino compounds should be followed.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the compound in accordance with local, state, and federal regulations.
This guide provides a summary of the available and inferred information on 2-Amino-4-methyl-6-nitrobenzoic acid. Further experimental investigation is required to fully elucidate its chemical, physical, and biological properties.
References
- 1. 2-Amino-4-methyl-6-nitrobenzoic acid | C8H8N2O4 | CID 20208272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-METHYL-6-NITROBENZOIC ACID(13506-76-8) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Amino-5-nitrobenzoic acid(616-79-5) 13C NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methyl-6-nitrobenzoic acid [webbook.nist.gov]
- 6. 2-Methyl-6-nitrobenzoic acid [webbook.nist.gov]
- 7. cymitquimica.com [cymitquimica.com]
(Structure inferred from name)